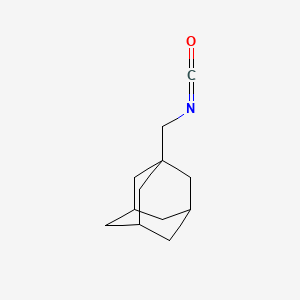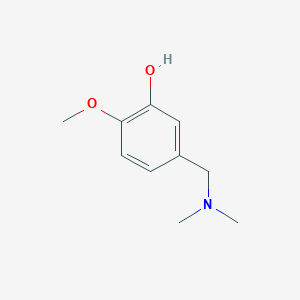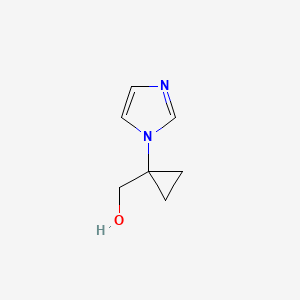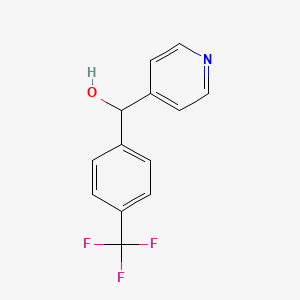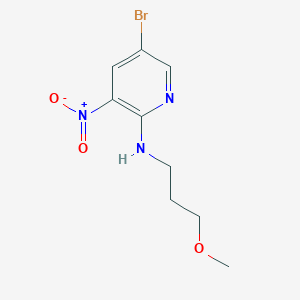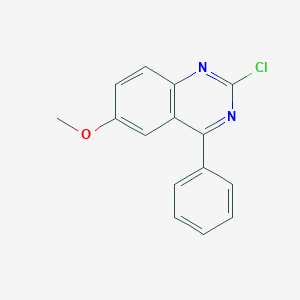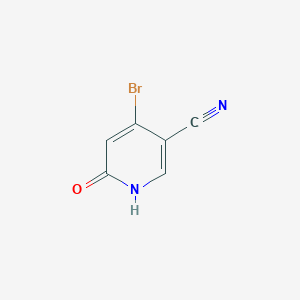![molecular formula C11H12N2O B8720215 4-[(5-methyl-1H-imidazol-2-yl)methyl]phenol](/img/structure/B8720215.png)
4-[(5-methyl-1H-imidazol-2-yl)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(5-methyl-1H-imidazol-2-yl)methyl]phenol is an organic compound that features both an imidazole ring and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-methyl-1H-imidazol-2-yl)methyl]phenol typically involves the reaction of 4-methylimidazole with p-hydroxybenzyl chloride under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as crystallization or chromatography can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(5-methyl-1H-imidazol-2-yl)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The imidazole ring can be reduced under hydrogenation conditions using catalysts such as palladium on carbon.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters when reacted with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a reduced imidazole derivative.
Substitution: Formation of ethers or esters depending on the substituent used.
Scientific Research Applications
4-[(5-methyl-1H-imidazol-2-yl)methyl]phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[(5-methyl-1H-imidazol-2-yl)methyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the imidazole ring can participate in π-π interactions or coordinate with metal ions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(p-Hydroxyphenyl)ethanol: Known for its antioxidant properties and used in the synthesis of pharmaceuticals.
4-Methylimidazole: A simpler imidazole derivative with applications in organic synthesis and as a flavoring agent.
p-Hydroxybenzyl alcohol: Used in the synthesis of polymers and as an intermediate in the production of fragrances.
Uniqueness
4-[(5-methyl-1H-imidazol-2-yl)methyl]phenol is unique due to the combination of the hydroxyphenyl group and the imidazole ring, which imparts distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
4-[(5-methyl-1H-imidazol-2-yl)methyl]phenol |
InChI |
InChI=1S/C11H12N2O/c1-8-7-12-11(13-8)6-9-2-4-10(14)5-3-9/h2-5,7,14H,6H2,1H3,(H,12,13) |
InChI Key |
ODNJIBSUSQLAHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N1)CC2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






